N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine
Description
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine is a complex organic compound that features a combination of a furan ring, a triazole ring, and a substituted phenyl group
Properties
Molecular Formula |
C14H13ClN4O2 |
|---|---|
Molecular Weight |
304.73g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-13-4-2-9(6-11(13)15)12-5-3-10(21-12)7-16-14-17-8-18-19-14/h2-6,8H,7H2,1H3,(H2,16,17,18,19) |
InChI Key |
CYBKXERWCIVDIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNC3=NC=NN3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety is known to form hydrogen bonds with amino acid residues in proteins, which can modulate their activity . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Furan derivatives: These compounds contain the furan ring and are known for their diverse chemical reactivity.
Phenyl-substituted compounds: These compounds have a substituted phenyl group and are widely studied for their pharmacological properties.
Uniqueness
N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both the furan and triazole rings, along with the substituted phenyl group, allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .
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